2-[[5-(3-Chloro-4-fluorophenyl)furan-2-yl]methylamino]-1-phenylethanol;hydrochloride
Overview
Description
2-[[5-(3-Chloro-4-fluorophenyl)furan-2-yl]methylamino]-1-phenylethanol;hydrochloride is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a furan ring substituted with a 3-chloro-4-fluorophenyl group and a phenylethanol moiety, making it a subject of study for its chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[5-(3-Chloro-4-fluorophenyl)furan-2-yl]methylamino]-1-phenylethanol;hydrochloride typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This method involves the reaction of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base. The reaction conditions are generally mild and tolerant of various functional groups, making it suitable for synthesizing complex molecules like this compound.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for large-scale synthesis. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and purity. Solvents like tetrahydrofuran (THF) and toluene are commonly used in such processes .
Chemical Reactions Analysis
Types of Reactions
2-[[5-(3-Chloro-4-fluorophenyl)furan-2-yl]methylamino]-1-phenylethanol;hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.
Scientific Research Applications
2-[[5-(3-Chloro-4-fluorophenyl)furan-2-yl]methylamino]-1-phenylethanol;hydrochloride has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It is studied for its potential biological activity, including antiviral and anticancer properties.
Medicine: It may serve as a lead compound for developing new pharmaceuticals.
Industry: It is used in the synthesis of materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 2-[[5-(3-Chloro-4-fluorophenyl)furan-2-yl]methylamino]-1-phenylethanol;hydrochloride involves its interaction with specific molecular targets. This compound may bind to enzymes or receptors, altering their activity and triggering downstream effects. The exact molecular pathways involved depend on the specific biological context .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
- 5-[4-((3-Chloro-4-((3-fluorobenzyl)oxy)phenyl)amino)quinazolin-6-yl]-2-formylfuran
- 2-((5-chloro-2-((2-(2-fluoroethoxy)-4-(3-(methylamino)pyrrolidin-1-yl)phenyl)amino)quinazolin-6-yl)-5-formylfuran
Uniqueness
What sets 2-[[5-(3-Chloro-4-fluorophenyl)furan-2-yl]methylamino]-1-phenylethanol;hydrochloride apart is its unique combination of functional groups, which confer specific chemical reactivity and biological activity
Properties
IUPAC Name |
2-[[5-(3-chloro-4-fluorophenyl)furan-2-yl]methylamino]-1-phenylethanol;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClFNO2.ClH/c20-16-10-14(6-8-17(16)21)19-9-7-15(24-19)11-22-12-18(23)13-4-2-1-3-5-13;/h1-10,18,22-23H,11-12H2;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRFRBYGZCOLTPB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CNCC2=CC=C(O2)C3=CC(=C(C=C3)F)Cl)O.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18Cl2FNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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